

theoretical capacity of 4,5,9,10-pyrenetetrone in batteries

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5,9,10-Pyrenetetrone

Cat. No.: B1589095

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Capacity of **4,5,9,10-Pyrenetetrone** for Advanced Battery Applications

Executive Summary

Organic electrode materials are emerging as critical components in the development of next-generation sustainable energy storage systems, offering advantages in resource abundance, environmental friendliness, and structural tunability over traditional inorganic cathodes.^{[1][2][3]}

Among these, **4,5,9,10-pyrenetetrone** (PYT), a polycyclic aromatic quinone, has garnered significant attention due to its high theoretical capacity, robust redox activity, and versatile cation storage capabilities.^{[2][4][5]} This guide provides a detailed technical analysis of the fundamental principles governing the theoretical capacity of PYT, outlines the step-by-step calculation, and discusses the electrochemical mechanisms and experimental protocols required for its validation. We will explore the physicochemical properties of PYT, its multi-electron redox process, and the practical challenges, such as low intrinsic conductivity and electrolyte solubility, that must be addressed to unlock its full potential.^{[2][5]}

Introduction to 4,5,9,10-Pyrenetetrone as an Electrode Material

The global transition towards renewable energy necessitates the development of high-performance, sustainable, and cost-effective energy storage solutions. Organic electrode materials represent a paradigm shift from conventional batteries that rely on finite and

geographically concentrated heavy metals like cobalt and nickel.[\[1\]](#) Quinones, a class of organic compounds containing carbonyl (C=O) functional groups, are particularly promising due to the reversible redox activity of these moieties.[\[3\]](#)

4,5,9,10-pyrenetetrone (PYT) is a standout candidate within this class. Its structure features a large, planar pyrene core with four redox-active carbonyl groups organized into two distinct six-membered cyclic 1,2-diketone units.[\[4\]](#)[\[6\]](#) This unique arrangement is the basis for its high theoretical charge storage capacity and favorable redox potentials, making it a subject of intensive research for use in lithium-ion, sodium-ion, and other battery systems.[\[2\]](#)[\[4\]](#)

Core Physicochemical Properties

A thorough understanding of PYT's fundamental properties is essential for calculating its theoretical capacity and interpreting its electrochemical behavior.

Chemical Structure and Molar Mass

The electrochemical performance of PYT is intrinsically linked to its molecular structure. The four carbonyl groups serve as the active sites for charge storage.

Table 1: Physicochemical Properties of **4,5,9,10-Pyrenetetrone** (PYT)

Property	Value	Source
Chemical Formula	C₁₆H₆O₄	[7] [8] [9]
Molar Mass (M)	~262.22 g/mol	[7] [8] [9] [10]
Synonyms	Pyrene-4,5,9,10-tetrone; PTO	[4] [8]

| Redox-Active Groups| 4 x Carbonyl (C=O) |[\[7\]](#)[\[9\]](#) |

Caption: Chemical structure of **4,5,9,10-pyrenetetrone**.

Theoretical Specific Capacity Calculation

The theoretical specific capacity is the maximum amount of charge that can be stored per unit mass of the active material. It is a crucial benchmark calculated directly from the material's

stoichiometry and its complete redox reaction, assuming 100% utilization of all active sites.

The Governing Principle: Faraday's Laws of Electrolysis

The calculation is based on Faraday's constant (F), which relates the total charge to the moles of electrons transferred. The formula for theoretical specific capacity (C) is:

$$C \text{ (mAh/g)} = (n \times F) / (M \times 3.6)$$

Where:

- n = The total number of electrons transferred per formula unit of the active material.
- F = The Faraday constant, approximately 96485 C/mol, which is equivalent to 26.801 Ah/mol.
- M = The molar mass of the active material in g/mol .
- 3.6 = The conversion factor from coulombs (C) to milliampere-hours (mAh) (i.e., 3600 s/h ÷ 1000 mA/A).

Step-by-Step Calculation for PYT

For PYT, the calculation proceeds as follows:

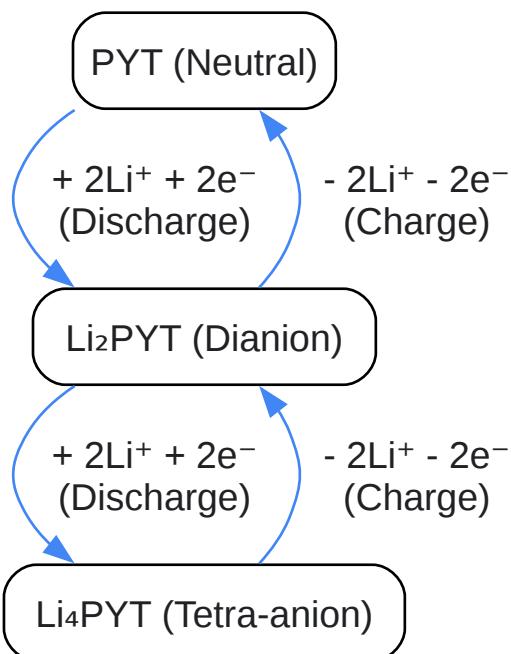
- Determine the Molar Mass (M): As established, the molar mass of $C_{16}H_6O_4$ is 262.22 g/mol .
[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Determine the Number of Electrons Transferred (n): Each of the four carbonyl groups in the PYT molecule can reversibly accept one electron during the reduction (discharge) process. Therefore, the total number of electrons involved in the complete redox reaction is $n = 4$.
[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) This four-electron process is a key reason for PYT's high theoretical capacity.
[\[11\]](#)
- Calculate the Capacity: Inserting these values into the formula:
 - $C = (4 \times 96485 \text{ C/mol}) / (262.22 \text{ g/mol}) \approx 1471.9 \text{ C/g}$
 - Converting to mAh/g: $C = 1471.9 \text{ C/g} / 3.6 \text{ C/mAh} \approx 408.8 \text{ mAh/g}$

Table 2: Parameters for PYT Theoretical Capacity Calculation

Parameter	Symbol	Value	Unit
Moles of Electrons	n	4	e ⁻ /molecule
Faraday Constant	F	26.801	Ah/mol
Molar Mass	M	262.22	g/mol

| Theoretical Capacity | C | ~409 | mAh/g |

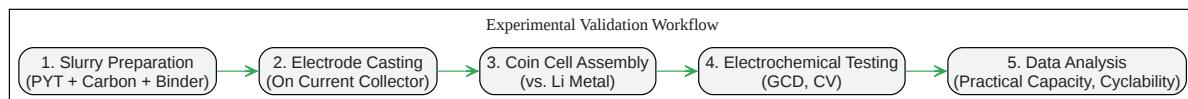
Redox Mechanism and Experimental Validation


While the theoretical calculation provides a ceiling, understanding the underlying redox mechanism and the methods for experimental validation is crucial for practical applications.

The Four-Electron Redox Mechanism

The charge storage in PYT is facilitated by the reversible conversion of its carbonyl groups into enolates upon reaction with cations (e.g., Li⁺, Na⁺).^[3] The process occurs in multiple steps. During discharge, the PYT molecule accepts electrons and cations, forming a dianionic and subsequently a tetra-anionic species, stabilized by the formation of enolate salts.^{[3][15]} The charge/discharge process can be represented as:

The aromaticity of the reduced form contributes to the stability and favorable thermodynamics of this reaction.^[6]



[Click to download full resolution via product page](#)

Caption: Simplified multi-step redox mechanism of PYT with Li^+ ions.

Experimental Workflow for Capacity Validation

Verifying the practical capacity of PYT involves fabricating and testing electrochemical cells. The process follows a standardized workflow designed to measure the material's performance under controlled conditions.

[Click to download full resolution via product page](#)

Caption: Standard workflow for validating the electrochemical performance of PYT.

Protocol 4.2.1: Electrode Slurry Preparation

- Objective: To create a homogeneous mixture ensuring good contact between the active material, conductive additive, and current collector.
- Methodology:
 - Weigh the active material (PYT), a conductive carbon (e.g., Super P or carbon nanotubes), and a binder (e.g., PVDF) in a specific mass ratio (e.g., 60:30:10).
 - Add the components to a vial. The conductive carbon is critical because PYT itself has low intrinsic electronic conductivity.[\[5\]](#)
 - Add a suitable solvent (e.g., N-Methyl-2-pyrrolidone for PVDF) and mix using a planetary mixer or magnetic stirrer until a homogeneous, viscous slurry is formed.

Protocol 4.2.2: Coin Cell Assembly

- Objective: To construct a test vehicle (e.g., a 2032-type coin cell) for electrochemical analysis.
- Methodology (inside an argon-filled glovebox):
 - Place the prepared PYT cathode at the bottom of the cell casing.
 - Add a few drops of electrolyte (e.g., 1M LiPF₆ in a mixture of organic carbonates).
 - Place a porous separator (e.g., Celgard) on top of the cathode.
 - Place a lithium metal foil to act as the counter and reference electrode.
 - Add a spacer and spring to ensure good internal pressure, and crimp the cell to seal it.

Protocol 4.2.3: Galvanostatic Charge-Discharge (GCD) Testing

- Objective: To measure the practical specific capacity and cycling stability.
- Methodology:
 - Connect the assembled coin cell to a battery cycler.

- Discharge the cell at a constant current (e.g., C/10 rate, where 1C corresponds to a full discharge in one hour based on theoretical capacity) to a lower voltage limit (e.g., 1.5 V vs. Li/Li⁺).
- Charge the cell at a constant current to an upper voltage limit (e.g., 3.5 V).
- Repeat this cycle for a desired number of cycles (e.g., 100-500) to evaluate capacity retention. The specific capacity is calculated from the discharge time, applied current, and active material mass.

Discrepancy Between Theoretical and Practical Capacity

It is rare for an electrode material to achieve its full theoretical capacity in practice. For PYT, common causes for this discrepancy include:

- Poor Electronic Conductivity: Insufficient contact with the conductive carbon network can leave some PYT molecules electrochemically isolated.[5]
- Electrolyte Solubility: The reduced forms of PYT can be slightly soluble in common organic electrolytes, leading to a "shuttle effect" where dissolved species migrate to the anode, causing capacity fade and low coulombic efficiency.[2][5]
- Reaction Kinetics: At high charge/discharge rates, the electrochemical reactions may not have enough time to reach completion, resulting in lower utilized capacity.

Table 3: Comparison of Theoretical and Reported Practical Capacities for PYT-Based Materials

Material System	Reported Practical Capacity (mAh/g)	Key Strategy	Source
PYT (Theoretical)	~409	Benchmark Value	-
Polymer-Bound PYT	231	Polymerization to reduce solubility	[6]
PYT-COF/CNT Composite (50 wt%)	280 (normalized to COF)	Covalent Organic Framework (COF) to prevent dissolution and enhance conductivity	[4]

| Poly(PYT)/CNT Composite | 360.2 | In-situ polymerization with CNTs | [4] |

Conclusion and Future Outlook

4,5,9,10-pyrenetetrone possesses a high theoretical specific capacity of approximately 409 mAh/g, derived from a robust four-electron redox process centered on its four carbonyl groups. This places it among the most promising organic materials for future high-energy-density batteries.

The primary challenge moving forward is bridging the gap between this theoretical promise and demonstrated practical performance. Key research efforts are focused on mitigating the material's inherent drawbacks of poor conductivity and electrolyte solubility.[2][5] Advanced strategies such as integrating PYT into Covalent Organic Frameworks (COFs), in-situ polymerization, and creating composites with nanostructured carbons have shown remarkable success in improving cycling stability and capacity utilization.[4][6][12] Continued innovation in molecular design and electrode architecture will be essential to fully realize the potential of PYT as a cornerstone of next-generation, sustainable energy storage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eucyskatowice2024.eu [eucyskatowice2024.eu]
- 2. Progress in Pyrene-4,5,9,10-Tetraone-Based Organic Electrode Materials for Rechargeable Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymer-bound pyrene-4,5,9,10-tetraone for fast-charge and -discharge lithium-ion batteries with high capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,5,9,10-Pyrenetetrone | lookchem [lookchem.com]
- 8. chemscene.com [chemscene.com]
- 9. 4,5,9,10-Pyrenetetrone | C16H6O4 | CID 11207724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. A Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework Delivers High Specific Capacity as a Li-Ion Positive Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Four-Electron-Transferred Pyrene-4,5,9,10-tetraone Derivatives Enabled High-Energy-Density Aqueous Organic Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Figure 1 from Polymer-bound pyrene-4,5,9,10-tetraone for fast-charge and -discharge lithium-ion batteries with high capacity. | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [theoretical capacity of 4,5,9,10-pyrenetetrone in batteries]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589095#theoretical-capacity-of-4-5-9-10-pyrenetetrone-in-batteries>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com